molecular formula C4H6BrClN2O B13339163 (4-Bromo-1H-pyrazol-3-yl)methanol hydrochloride

(4-Bromo-1H-pyrazol-3-yl)methanol hydrochloride

Cat. No.: B13339163
M. Wt: 213.46 g/mol
InChI Key: VFAWPULSIZMLDD-UHFFFAOYSA-N
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Description

(4-Bromo-1H-pyrazol-3-yl)methanol hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1H-pyrazol-3-yl)methanol hydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with formaldehyde in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1H-pyrazol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (4-Bromo-1H-pyrazol-3-yl)formaldehyde, while substitution reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of (4-Bromo-1H-pyrazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C4H6BrClN2O

Molecular Weight

213.46 g/mol

IUPAC Name

(4-bromo-1H-pyrazol-5-yl)methanol;hydrochloride

InChI

InChI=1S/C4H5BrN2O.ClH/c5-3-1-6-7-4(3)2-8;/h1,8H,2H2,(H,6,7);1H

InChI Key

VFAWPULSIZMLDD-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1Br)CO.Cl

Origin of Product

United States

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